AZD3839 Free Base: A Technical Guide on its Core Mechanism of Action
AZD3839 Free Base: A Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3839 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed by AstraZeneca, it was identified through fragment-based screening and structure-based design as a potential disease-modifying therapeutic for Alzheimer's disease.[2][3] This technical guide delineates the core mechanism of action of AZD3839, presenting key quantitative data, detailed experimental protocols, and visual representations of its engagement with the amyloidogenic pathway. Although clinical development was halted due to off-target effects, the preclinical data for AZD3839 provides a valuable case study in BACE1 inhibition.[1]
Core Mechanism of Action: BACE1 Inhibition
AZD3839 functions as a potent and selective inhibitor of BACE1, a key aspartyl protease in the amyloidogenic processing of the amyloid precursor protein (APP).[3][4] By binding to the active site of BACE1, AZD3839 prevents the initial cleavage of APP, thereby reducing the production of the amyloid-β (Aβ) peptide, a primary component of the amyloid plaques characteristic of Alzheimer's disease.[2][3] Preclinical studies have demonstrated that AZD3839 effectively lowers Aβ levels in plasma, brain, and cerebrospinal fluid (CSF) in a dose- and time-dependent manner across various species, including mice, guinea pigs, and non-human primates.[2][4]
Signaling Pathway
The canonical amyloidogenic pathway and the inhibitory action of AZD3839 are depicted below. Under normal pathological conditions, BACE1 cleaves APP, the first step in generating Aβ peptides. AZD3839 directly inhibits this enzymatic activity.
Quantitative Efficacy and Selectivity
The potency and selectivity of AZD3839 have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of AZD3839
| Target/Assay | Species | IC50 / Ki | Units |
| BACE1 (Ki) | Human (recombinant) | 26.1 | nM |
| BACE2 (Ki) | Human (recombinant) | 372 | nM |
| Cathepsin D (Ki) | Human | >25 | µM |
| Aβ40 Release (IC50) | SH-SY5Y cells (human) | 4.8 | nM |
| sAPPβ Release (IC50) | SH-SY5Y cells (human) | 16.7 | nM |
| Aβ40 Release (IC50) | Mouse primary cortical neurons | 50.9 | nM |
| Aβ40 Release (IC50) | N2A cells (mouse) | 32.2 | nM |
| Aβ40 Release (IC50) | Guinea pig primary cortical neurons | 24.8 | nM |
Table 2: In Vivo Pharmacodynamic Effects of AZD3839
| Species | Dose | Route | Effect |
| Mouse (C57BL/6) | 80 µmol/kg | Oral | ~30% reduction in brain Aβ40 at 1.5h |
| Mouse (C57BL/6) | 160 µmol/kg | Oral | ~50% reduction in brain Aβ40, lasting up to 8h |
| Non-human primate | 5.5 µmol/kg | IV infusion | Significant reduction in CSF Aβ40 and Aβ42 at 4.5h |
Data sourced from[2].
Table 3: Human Pharmacodynamic Effects of AZD3839 (Single Oral Dose)
| Analyte | EC50 | Maximum Effect |
| Plasma Aβ40 | 46 nM | ~55% reduction |
| Plasma Aβ42 | 59 nM | ~55% reduction |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of AZD3839.
BACE1 Inhibition Assay (FRET)
A biochemical fluorescence resonance energy transfer (FRET) assay was utilized to determine the inhibitory activity of AZD3839 on recombinant human BACE1.[2][4]
Protocol:
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Recombinant human BACE1 is incubated with a FRET-based peptide substrate containing the "Swedish" mutation of the APP sequence.
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AZD3839, at varying concentrations, is added to the reaction mixture.
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The enzymatic reaction is allowed to proceed at 37°C.
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Cleavage of the substrate by BACE1 separates a fluorophore and a quencher, resulting in an increase in fluorescence.
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Fluorescence intensity is measured over time.
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The rate of substrate cleavage is determined, and Ki values are calculated based on the concentration-dependent inhibition by AZD3839.[2]
Cellular Aβ Release Assay
The effect of AZD3839 on Aβ production in a cellular context was assessed using various cell lines, including human SH-SY5Y neuroblastoma cells.[2]
Protocol:
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SH-SY5Y cells, either wild-type or overexpressing APP, are cultured in appropriate media.
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Cells are treated with varying concentrations of AZD3839 or vehicle control.
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After a specified incubation period, the cell culture supernatant is collected.
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Levels of secreted Aβ40 and sAPPβ in the supernatant are quantified using specific immunoassays (e.g., ELISA).
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The concentration-dependent reduction in Aβ40 and sAPPβ is used to determine the IC50 values for AZD3839.[2][5]
In Vivo Microdialysis for Brain Aβ Measurement
To assess the effect of AZD3839 on brain Aβ levels in living animals, in vivo microdialysis is a commonly employed technique.
Protocol:
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A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., hippocampus) of an anesthetized animal (e.g., mouse, guinea pig).
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The probe is perfused with artificial CSF, and samples of the interstitial fluid are collected at regular intervals.
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A baseline of Aβ levels is established.
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AZD3839 is administered orally or intravenously.
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Microdialysis sampling continues to monitor the time-dependent changes in brain Aβ concentrations.
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Aβ levels in the dialysate are quantified by immunoassay.[2]
Clinical Development and Discontinuation
AZD3839 progressed to Phase 1 clinical trials in healthy volunteers.[3] These trials demonstrated a dose- and concentration-dependent reduction of plasma Aβ40 and Aβ42, providing clinical proof of its peripheral mechanism of action.[6][7] However, the clinical development of AZD3839 was discontinued due to a dose-related prolongation of the QTcF interval, an indicator of potential cardiac risk.[1][6]
Conclusion
AZD3839 is a well-characterized BACE1 inhibitor that potently and selectively reduces the production of amyloid-β peptides in both preclinical and clinical settings. While its development was halted, the extensive data gathered on its mechanism of action, pharmacokinetics, and pharmacodynamics provide valuable insights for the continued development of BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease. The challenges encountered with AZD3839 also highlight the importance of thorough safety and tolerability assessments in drug development.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
